Zoledronic acid hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2.H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXFIVRTGHOMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168029 | |
| Record name | Zoledronic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165800-06-6 | |
| Record name | Zoledronic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoledronic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLEDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XC1PAD3KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action of Zoledronic Acid Hydrate
Inhibition of Osteoclastic Bone Resorption
The hallmark of zoledronic acid hydrate's activity is its profound inhibition of osteoclasts, the cells responsible for bone breakdown. This is achieved through a series of targeted molecular events, beginning with its strong affinity for the bone mineral and culminating in the induction of osteoclast apoptosis and the suppression of their formation and maturation.
Binding Affinity to Hydroxyapatite (B223615) and Mineralized Bone
This compound's efficacy is intrinsically linked to its high affinity for hydroxyapatite, the primary mineral component of bone. thomassci.comnih.govfrontiersin.orgnih.gov This strong binding capacity ensures that the drug preferentially localizes to sites of active bone remodeling, where it can be taken up by osteoclasts during the resorption process. nih.gov The phosphonate (B1237965) groups within the zoledronic acid molecule are crucial for this interaction, forming a chemical bond with the calcium ions in the hydroxyapatite crystal lattice. This robust binding not only concentrates the drug at its site of action but also contributes to its long duration of effect. patsnap.com
Studies comparing different bisphosphonates have highlighted the superior binding affinity of zoledronic acid. Research using nonlinear capillary electrochromatography demonstrated a significantly higher association rate constant for zoledronate with hydroxyapatite compared to a bare capillary, indicating a strong interaction and affinity. nih.gov
| Bisphosphonate | Relative Binding Affinity to Hydroxyapatite |
|---|---|
| Zoledronic Acid | High |
| Alendronate | Moderate-High |
| Ibandronate | Moderate |
| Risedronate | Moderate |
Targeting of Farnesyl Diphosphate (B83284) Synthase (FPPS) in the Mevalonate (B85504) Pathway
Once internalized by osteoclasts, this compound's primary molecular target is farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway. nih.govpatsnap.comnih.govfrontiersin.orgresearchgate.net This pathway is essential for the production of cholesterol and isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). patsnap.com Zoledronic acid is a potent inhibitor of FPPS, with a reported IC50 value of 20 nM. rndsystems.comtocris.com
The inhibition of FPPS leads to a disruption of crucial cellular processes within the osteoclast. patsnap.comnih.gov
The depletion of FPP and GGPP due to FPPS inhibition has a significant downstream effect on protein prenylation. patsnap.com Prenylation is a post-translational modification where isoprenoid lipids are attached to small GTPase signaling proteins, such as Ras, Rho, and Rab. This modification is essential for the proper localization and function of these proteins, which play critical roles in cell signaling, cytoskeletal organization, and vesicular trafficking.
By inhibiting the synthesis of FPP and GGPP, zoledronic acid prevents the prenylation of these small GTPases, leading to their dysfunction. patsnap.comnih.gov This disruption of GTPase signaling interferes with vital osteoclast functions, including the formation of the ruffled border, which is necessary for bone resorption. nih.gov
A key consequence of FPPS inhibition and the subsequent disruption of the mevalonate pathway is the induction of osteoclast apoptosis, or programmed cell death. nih.govnih.govnih.govnih.govfrontiersin.orgfda.govbone-abstracts.org The accumulation of upstream metabolites, such as isopentenyl pyrophosphate (IPP), and the lack of essential downstream products contribute to cellular stress and trigger apoptotic pathways. nih.gov
Research has shown that zoledronic acid treatment leads to the activation of apoptotic markers. bone-abstracts.org Furthermore, studies in ovariectomized rats demonstrated that zoledronic acid counteracted the inhibition of osteoclast apoptosis caused by estrogen deficiency. nih.govsemanticscholar.org
| Cellular Process | Effect of Zoledronic Acid Hydrate (B1144303) |
|---|---|
| FPPS Activity | Inhibited |
| Protein Prenylation | Decreased |
| Small GTPase Function | Disrupted |
| Osteoclast Apoptosis | Induced |
Inhibition of Osteoclast Proliferation and Maturation
In addition to inducing apoptosis in mature osteoclasts, this compound also interferes with the formation of new osteoclasts. thomassci.comnih.govfrontiersin.org It has been shown to inhibit the differentiation of osteoclast precursors into mature, multinucleated cells. nih.govfrontiersin.orgnih.govnih.gov This is achieved, in part, by suppressing the signaling pathways, such as the RANKL/RANK pathway, that are essential for osteoclastogenesis. nih.govfrontiersin.org
Studies have demonstrated that zoledronic acid can attenuate osteoclast differentiation by suppressing the development of multinuclear cells and decreasing the expression of key transcription factors involved in this process. bone-abstracts.org
Anti-tumor and Anti-angiogenic Properties of this compound
Beyond its effects on bone resorption, this compound has been shown to possess direct anti-tumor and anti-angiogenic properties. patsnap.comnih.govwikipedia.orgecancer.org These actions contribute to its efficacy in the management of cancer-related bone disease.
The anti-tumor effects of zoledronic acid are mediated through several mechanisms, including the induction of apoptosis in tumor cells and the inhibition of tumor cell proliferation. nih.gov It can also interfere with tumor cell adhesion to the bone matrix and inhibit their invasion and migration. nih.gov
Zoledronic acid also exhibits potent anti-angiogenic activity, meaning it can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govnih.govcncb.ac.cn In vitro studies have shown that it inhibits the proliferation of endothelial cells and reduces vessel sprouting. nih.govcncb.ac.cn The anti-angiogenic effects are thought to be, at least in part, mediated by the same inhibition of the mevalonate pathway that affects osteoclasts.
| Property | Mechanism |
|---|---|
| Anti-tumor | Induction of tumor cell apoptosis, inhibition of proliferation, adhesion, and invasion. nih.gov |
| Anti-angiogenic | Inhibition of endothelial cell proliferation and vessel sprouting. nih.govcncb.ac.cn |
Direct Anti-tumor Effects on Cancer Cells
This compound exhibits a range of direct effects on cancer cells, contributing to the suppression of tumor growth and progression. nih.govnih.gov These effects are primarily mediated through the inhibition of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway. nih.gov This inhibition disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. nih.gov The disruption of these signaling pathways culminates in a variety of anti-tumor responses.
Inhibition of Proliferation
This compound has been demonstrated to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov Preclinical studies have shown its efficacy in impeding the growth of breast cancer, oral carcinoma, and pancreatic cancer cells, among others. nih.govnih.govnih.gov This anti-proliferative effect is linked to the disruption of cell cycle progression. For instance, in oral cancer cell lines, treatment with zoledronic acid led to an increase in the number of cells in the S phase and a reduction in the G0/G1 and G2/M phases, indicating a cell cycle arrest. nih.gov Similarly, in human fibrosarcoma cells, zoledronic acid was found to arrest the cell cycle between the S and G2/M phases. nih.gov
| Cancer Cell Line | Effect on Proliferation | Key Findings |
| Breast Cancer (MCF-7, MDA-MB-231) | Dose- and time-dependent decrease in cell number. nih.gov | Inhibition of proliferation is a direct anti-tumor effect. nih.gov |
| Oral Carcinoma | Dose-dependent anti-tumor effect. nih.gov | Induces cell cycle arrest in the S phase. nih.gov |
| Pancreatic Cancer (BxPC-3, CFPAC-1, PANC-1) | Growth inhibition with an IC50 of 10–50 μM. nih.gov | Interferes with signaling pathways that mediate proliferative stimuli. nih.gov |
| Human Fibrosarcoma | Strong inhibition of in vitro proliferation. nih.gov | Arrests cell cycle between S and G2/M phases. nih.gov |
Induction of Apoptosis in Tumor Cells
A significant mechanism through which this compound exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov This pro-apoptotic activity has been observed across a spectrum of cancer cell types, including breast, oral, and pancreatic cancers. nih.govnih.govnih.gov The apoptotic process is initiated through the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. nih.gov Studies have shown that zoledronic acid can activate caspase-3, -8, and -9 in oral cancer cells. nih.gov In pancreatic cancer cells, its pro-apoptotic effect was associated with the cleavage and activation of caspase-9 and poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, the apoptotic effects of zoledronic acid can be prevented by the addition of geranylgeraniol, confirming the crucial role of the mevalonate pathway inhibition in this process. nih.gov
| Cancer Type | Apoptotic Mechanisms | Supporting Evidence |
| Breast Cancer | Dose- and time-dependent increase in apoptosis. nih.gov | Mediated by inhibiting the mevalonate pathway. nih.gov |
| Oral Carcinoma | Activation of caspase-3, -8, and -9. nih.gov | Increased expression of cleaved anti-human poly(ADP-ribose) polymerase. nih.gov |
| Pancreatic Cancer | Cleavage/activation of caspase-9 and poly(ADP)-ribose polymerase. nih.gov | Correlated with the pro-apoptotic effect. nih.gov |
Synergistic Cytostatic Effects with Anti-cancer Drugs
This compound has been shown to work synergistically with various conventional anti-cancer drugs, enhancing their cytostatic and apoptotic effects on tumor cells. nih.govnih.gov This synergistic interaction has been particularly noted with taxanes, such as paclitaxel (B517696), in breast cancer cells. nih.govnih.gov The combination of zoledronic acid and paclitaxel resulted in a 4-5-fold increase in tumor cell apoptosis compared to either agent alone. nih.gov Interestingly, the sequence of administration appears to be crucial, with maximal levels of apoptosis achieved when cells are treated with paclitaxel followed by zoledronic acid. nih.gov This synergistic effect is believed to be mediated through the inhibition of the mevalonate pathway by zoledronic acid. nih.gov Clinical evidence also suggests a direct anti-tumor activity when zoledronic acid is added to neoadjuvant chemotherapy in breast cancer patients, leading to a reduction in residual invasive tumor size and a higher rate of pathologic complete response. the-hospitalist.orgecancer.org
Disorganization of Cell Cytoskeleton
The integrity of the cell cytoskeleton is vital for various cellular processes, including cell shape, motility, and invasion. This compound has been shown to induce dramatic morphological changes in cancer cells, characterized by cell rounding and a disorganization of the actin cytoskeleton. nih.gov This is accompanied by a loss of stress fibers. nih.gov These effects on the cytoskeleton are a direct consequence of the inhibition of the mevalonate pathway, which prevents the prenylation of Rho GTPases, key regulators of the actin cytoskeleton. nih.gov The disruption of the cytoskeleton contributes to the inhibition of cancer cell invasion and migration. nih.gov For instance, in MDA-MB-231 breast cancer cells, treatment with zoledronic acid induced significant inhibition of cell invasion. nih.gov
Activation of Specific Cellular Anti-tumor Immune Response
This compound can modulate the host's anti-tumor immune response, particularly by activating γδ T cells. nih.govnih.gov These unconventional T cells can recognize and kill tumor cells. Zoledronic acid treatment leads to the accumulation of isopentenyl pyrophosphate (IPP) in tumor cells, which is a phosphoantigen that can be recognized by the Vγ9Vδ2 T cell receptor. researchgate.netresearchgate.net This leads to the proliferation and activation of γδ T cells, which then exert direct cytotoxic activity against the tumor cells. nih.gov Studies have shown that zoledronic acid can induce the proliferation of γδ T cells from both healthy individuals and multiple myeloma patients. nih.gov Furthermore, zoledronic acid has been found to reverse the polarity of tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to a tumoricidal M1 phenotype. nih.gov
Anti-angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties in various preclinical models. nih.govnih.govnih.gov It can inhibit the viability of endothelial cells, such as human umbilical vein endothelial cells (HUVECs), in a time- and concentration-dependent manner. nih.gov Furthermore, zoledronic acid has been shown to inhibit the formation of capillary-like tubes and the invasion of endothelial cells. nih.gov In vivo studies using Matrigel plug assays have confirmed the anti-angiogenic effects of zoledronic acid. nih.gov The anti-angiogenic activity of zoledronic acid is dose-dependent. nih.gov In ovarian cancer models, zoledronic acid was found to inhibit angiogenesis by reducing the production of proangiogenic cytokines and inactivating Rac1. ascopost.com
| Experimental Model | Effect on Angiogenesis | Key Findings |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Decreased viability, inhibited tubule formation and invasion. nih.gov | Supports the potential anti-angiogenic activity of Zoledronic acid in vitro. nih.gov |
| In vivo Matrigel Vascularization Assay | Inhibited angiogenesis. nih.gov | Confirms the anti-angiogenic effect in a living model. nih.gov |
| Chorioallantoic Membrane (CAM) Model | Dose-dependent anti-angiogenic effects. nih.gov | Higher concentrations resulted in increased anti-angiogenic activity. nih.gov |
| Ovarian Cancer Models (in vitro and in vivo) | Reduced tumor growth and angiogenesis. ascopost.com | Inhibited Rac1 activation and production of proangiogenic cytokines. ascopost.com |
Impact on Tumor Microenvironment
This compound exerts significant influence on the tumor microenvironment through multiple pathways that collectively hinder tumor progression. Its mechanisms extend beyond its well-established effects on bone resorption to include anti-angiogenic and immunomodulatory activities. nih.govresearchgate.net
Anti-Angiogenic Effects: Zoledronic acid disrupts angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. nih.gov Preclinical studies have demonstrated that it can inhibit angiogenesis, and clinical research has substantiated these findings by showing a reduction in circulating pro-angiogenic factors in cancer patients. nih.govresearchgate.net One study involving 30 cancer patients with bone metastases found that a single infusion of zoledronic acid led to a significant and sustained decrease in serum Vascular Endothelial Growth Factor (VEGF) levels, with reductions of 23% at day 2, 28% at day 7, and 34% at day 21. nih.gov The same study noted a significant 25% decrease in serum Platelet-Derived Growth Factor (PDGF) levels one day after the infusion. nih.gov In vitro, zoledronic acid has been shown to decrease the viability of human umbilical vein endothelial cells (HUVECs) and inhibit their ability to form tubules. nih.gov
Effects of Zoledronic Acid on Angiogenic Factors
| Angiogenic Factor | Effect Observed | Time Point | Percentage Change | Source |
|---|---|---|---|---|
| VEGF | Significant Decrease | Day 2 | -23% | nih.gov |
| VEGF | Significant Decrease | Day 7 | -28% | nih.gov |
| VEGF | Significant Decrease | Day 21 | -34% | nih.gov |
| PDGF | Significant Decrease | Day 1 | -25% | nih.gov |
Immunomodulatory Effects: Zoledronic acid also modulates the immune landscape within the tumor microenvironment. nih.gov It can activate γδ T cells, a type of cytotoxic lymphocyte, and increase the sensitivity of tumor cells to lysis by these immune cells. nih.gov Furthermore, zoledronic acid has been found to affect tumor-associated macrophages (TAMs), which play a critical role in tumor progression. nih.govnih.gov Research indicates it can repolarize TAMs from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype, which possesses tumoricidal activity. nih.gov Studies have also shown that zoledronic acid can prevent the tumor-promoting effects of mesenchymal stem cells (MSCs) by decreasing their expression of monocyte chemotactic protein-1 (MCP-1), thereby reducing the recruitment of TAMs to the tumor site. nih.gov Additionally, it can inhibit the expansion, migration, and immunosuppressive function of regulatory T-cells (Tregs), which are known to suppress anti-tumor immunity. nih.govspringermedizin.de
Inhibition of Tumor Cell Invasion and Adhesion to Bone
Zoledronic acid directly interferes with key steps in the metastatic cascade, namely the invasion of tumor cells into surrounding tissues and their adhesion to the bone matrix. nih.goviiarjournals.org
Inhibition of Invasion: Tumor cell invasion is facilitated by enzymes known as matrix metalloproteinases (MMPs), which degrade the extracellular matrix. nih.gov Zoledronic acid has been shown to inhibit the activity of MMPs. nih.govresearchgate.net For instance, in ovarian cancer cell lines, it decreased the levels of matrix metalloproteinase 2. ascopost.com By inhibiting these enzymes, zoledronic acid can reduce the ability of cancer cells to break through tissue barriers. nih.gov In studies on MDA-MB-231 breast cancer cells, treatment with zoledronic acid for 18 hours resulted in a significant inhibition of cell invasion, starting at a concentration of 1 μM. nih.gov
Inhibition of Adhesion to Bone: The adhesion of circulating tumor cells to the bone matrix is a critical prerequisite for the formation of bone metastases. Zoledronic acid has been demonstrated to inhibit the binding of human breast and prostate cancer cells to both mineralized and unmineralized bone matrices. nih.govnih.gov This anti-adhesive effect is linked to the mevalonate pathway. Specifically, zoledronic acid impairs the function of integrins, which are cell adhesion molecules. Research has shown that treating MDA-MB-231 breast cancer cells with zoledronic acid significantly impaired their adhesion to vitronectin and gelatin, which are ligands for αvβ3 integrin. nih.gov This treatment was found to decrease the expression of αv and αvβ3 integrins on the cell surface. nih.gov The anti-adhesive effects were reversible by the addition of geranylgeranyl pyrophosphate (GGPP), confirming the role of the mevalonate pathway in this process. nih.gov
Inhibition of Breast Cancer Cell Adhesion by Zoledronic Acid
| Cell Line | Matrix (Ligand) | Effect of Zoledronic Acid | Source |
|---|---|---|---|
| MDA-MB-231 | Vitronectin (αvβ3) | Reduced adhesion by 69% | nih.gov |
| MDA-MB-231 | Gelatin (αvβ3) | Significantly impaired adhesion | nih.gov |
| MDA-Bone (osteotropic subclone) | Gelatin (αvβ3) | Significant reduction in adhesion | nih.gov |
| MDA-MB-231 | Collagen type 1 (α2β1) | No effect on adhesion | nih.gov |
| MDA-MB-231 | Fibronectin (α5β1) | No effect on adhesion | nih.gov |
Anti-pain Activity
Zoledronic acid provides significant pain relief for patients with metastatic bone disease. nih.govresearchgate.net This analgesic effect is primarily a consequence of its potent inhibition of osteoclast-mediated bone resorption. nih.gov Cancer-induced bone destruction releases growth factors and protons, creating an acidic microenvironment that can activate and sensitize primary afferent pain fibers. By inhibiting osteoclasts, zoledronic acid reduces bone destruction, thereby mitigating the source of this inflammatory and acidic environment. nih.gov
Impact of Zoledronic Acid on Pain Scores in Breast Cancer Patients with Bone Metastases
| Pain Metric (Brief Pain Inventory) | Result | Statistical Significance | Source |
|---|---|---|---|
| Worst Pain | Significant Reduction | P=0.008 | nih.gov |
| Average Pain (last 7 days) | Significant Reduction | P=0.039 | nih.gov |
| Interference with General Activity | Significant Reduction | P=0.012 | nih.gov |
Pharmacokinetics and Pharmacodynamics of Zoledronic Acid Hydrate
Pharmacokinetic Profile
Absorption and Distribution
Following intravenous administration, zoledronic acid is rapidly cleared from the systemic circulation and distributed to bone.
The plasma concentration of zoledronic acid declines in a multiphasic manner. nih.govfda.govmedicines.org.uk After infusion, plasma concentrations peak and then decrease rapidly. nih.govmedicines.org.uk This initial sharp decline is followed by a prolonged period of very low concentrations. nih.govmedicines.org.uk
Studies have described this process as triphasic. nih.govfda.govmedicines.org.uk The initial phases represent a swift biphasic disappearance from the systemic circulation, which is attributed to rapid uptake by bone and renal excretion. medicines.org.uk This is followed by a long terminal elimination phase, reflecting the slow release of the drug from the bone back into circulation. nih.govfda.govmedicines.org.uk Half-lives for the early disposition phases have been reported as approximately 0.23-0.24 hours and 1.75-1.87 hours. fda.govmedicines.org.uk The terminal elimination half-life is significantly longer, reported to be 146 to 167 hours. drugbank.comfda.govmedicines.org.ukmedscape.com Plasma concentrations can fall to less than 1% of the maximum concentration (Cmax) within 24 hours post-infusion. nih.govnih.gov
Pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and Cmax have been shown to be dose-proportional. nih.govnih.gov Minimal accumulation in plasma is observed with repeated doses given every 28 days. medicines.org.ukfda.gov
Table 1: Pharmacokinetic Parameters of Zoledronic Acid This table is interactive. Users can sort and filter the data.
| Parameter | Value | Notes |
| Cmax (4mg dose) | 370 ± 78.5 ng/mL drugbank.com | Peak plasma concentration |
| Cmax (5mg dose) | 471 ± 76.1 ng/mL drugbank.com | Peak plasma concentration |
| Tmax (4mg dose) | 0.317 ± 0.014 h drugbank.com | Time to reach peak plasma concentration |
| Tmax (5mg dose) | 0.368 ± 0.005 h drugbank.com | Time to reach peak plasma concentration |
| AUC (4mg dose) | 788 ± 181 ngh/mL drugbank.com | Area under the plasma concentration-time curve |
| AUC (5mg dose) | 917 ± 226 ngh/mL drugbank.com | Area under the plasma concentration-time curve |
| Terminal Half-Life | 146 hours drugbank.comnih.govmedscape.com | Reflects slow release from bone |
Zoledronic acid has a high affinity for mineralized bone and binds avidly to hydroxyapatite (B223615) crystals. nih.govnih.govpatsnap.com This strong binding is a key feature of its mechanism, allowing it to accumulate in bone, especially at sites of active bone remodeling. nih.govcancerresearchuk.orgnih.gov In vitro studies have indicated that zoledronic acid's affinity for hydroxyapatite is greater than that of other bisphosphonates like alendronate, ibandronate, or risedronate. nih.gov
Following administration, a significant portion of the zoledronic acid dose is rapidly taken up by the skeleton. nih.govnovartis.combohrium.compatsnap.com The drug that is not excreted renally is presumed to be bound to bone. fda.gov This bone-bound fraction is then released very slowly back into the systemic circulation, which accounts for the prolonged terminal elimination phase observed in plasma. fda.govnovartis.combohrium.compatsnap.com Studies in rats have shown that concentrations in bone decline slowly, reaching approximately 50% of the peak level at 240 days post-dose. novartis.combohrium.comnih.gov The highest uptake is observed in cancellous bone and the axial skeleton. novartis.combohrium.comnih.gov
Table 2: Protein Binding of Zoledronic Acid This table is interactive. Users can sort and filter the data.
| Species | Binding Percentage | Source |
| Human | 22% - 53% | drugbank.comnih.govfda.govmedscape.com |
| Human | ~22% | fda.gov |
Metabolism and Elimination
Zoledronic acid is not subject to metabolic breakdown in the body and is eliminated from the systemic circulation primarily through the kidneys. drugbank.com
Zoledronic acid does not undergo biotransformation or metabolism in vivo. drugbank.comfda.govmedscape.compfizer.com It is not an inhibitor of human P450 enzymes. nih.govfda.gov The drug is excreted unchanged, primarily via the kidneys. novartis.combohrium.comcancercareontario.camedscape.comdrugs.com
Within the first 24 hours after administration, approximately 39% to 44% of the administered dose is recovered in the urine as the parent drug. drugbank.comfda.govmedscape.comdrugs.com The amount of drug excreted in the urine in the first 24 hours is independent of the dose. nih.govfda.gov Only very small amounts of the drug are found in urine after this 24-hour period. nih.gov The portion of the drug not excreted in the urine is taken up by bone tissue, from which it is slowly released. fda.govnovartis.combohrium.com The renal clearance of zoledronic acid is dependent on a patient's creatinine (B1669602) clearance. fda.govcancercareontario.capanoramaortho.com Less than 3% of the dose has been found in feces in animal studies. fda.govmedscape.com
Terminal Elimination Half-Life
Zoledronic acid hydrate (B1144303) is characterized by a triphasic elimination process from the systemic circulation. Following intravenous administration, plasma concentrations of the drug decrease rapidly. This initial phase is followed by a prolonged terminal elimination phase, which is characterized by very low plasma concentrations between the second and 28th day after infusion. scienceopen.com The terminal elimination half-life of zoledronic acid is approximately 146 hours. nih.govkegg.jpnih.gov This extended half-life is indicative of the drug's strong affinity for and binding to the mineralized bone matrix, from which it is slowly released back into circulation. kegg.jp
The pharmacokinetic profile of zoledronic acid demonstrates a dose-proportional nature within the 2 to 16 mg dosage range. kegg.jp Despite its long half-life, there is low accumulation of the drug in the plasma after repeated administrations. scienceopen.comkegg.jp
| Parameter | Value |
|---|---|
| Terminal Elimination Half-Life | 146 hours nih.govkegg.jpnih.gov |
| Plasma Protein Binding | 23% to 53% nih.gov |
| Post-infusion Concentration at 24 hours | <1% of Cmax scienceopen.comkegg.jp |
Lack of Hepatic Metabolism and Cytochrome P450 Enzyme Inhibition
Zoledronic acid is not subject to metabolism in the body. nih.gov It is eliminated from the body unchanged, primarily through renal excretion. kegg.jp In vitro studies have shown that zoledronic acid is not metabolized by human P450 enzymes. kegg.jp Furthermore, there is no evidence from available research to suggest that zoledronic acid inhibits the activity of cytochrome P450 enzymes. This lack of hepatic metabolism and interaction with the cytochrome P450 system indicates a low potential for drug-drug interactions involving these enzymatic pathways.
Pharmacodynamic Characteristics
The primary pharmacodynamic effect of zoledronic acid is the potent inhibition of osteoclast-mediated bone resorption. frontiersin.org This action leads to a significant reduction in the rate of bone turnover.
Dose-Dependent Inhibition of Bone Resorption Markers
The administration of zoledronic acid leads to a marked, dose-dependent reduction in the levels of biochemical markers of bone resorption and formation. In patients with postmenopausal osteoporosis, a single 5 mg dose can reduce bone turnover markers to within the premenopausal range. frontiersin.org
Key markers of bone resorption, such as serum beta-C-telopeptides (β-CTx) and urine N-terminal telopeptide of type I collagen (NTx), are significantly suppressed. drugs.comwebmd.com Markers of bone formation, including bone-specific alkaline phosphatase (BSAP) and serum N-terminal propeptide of type 1 collagen (P1NP), are also notably reduced. frontiersin.orgdrugs.com The nadir for resorption markers is typically reached around 7 days post-administration, while for formation markers, it is observed at approximately 12 weeks. frontiersin.org
Studies comparing zoledronic acid to other bisphosphonates have shown it to produce a more rapid and greater reduction in bone resorption markers. frontiersin.orgwebmd.com For example, a single intravenous dose of 5 mg zoledronic acid was found to decrease urine NTx levels more significantly at one week compared to weekly oral alendronate. webmd.com
| Bone Turnover Marker | Type | Reported Reduction | Time Point |
|---|---|---|---|
| β-C-telopeptides (β-CTx) | Resorption | ~55% frontiersin.org | Not Specified |
| Serum C-telopeptide (CTX) | Resorption | 57.6% drugs.com | 12 months |
| N-terminal propeptide of type 1 collagen (P1NP) | Formation | ~52% frontiersin.org | Not Specified |
| P1NP | Formation | 46.7% drugs.com | 12 months |
| Bone-specific alkaline phosphatase (BSAP) | Formation | ~29% frontiersin.org | Not Specified |
| BSAP | Formation | 20.9% drugs.com | 12 months |
Long-term Persistence of Bone Remodeling Effects
A distinguishing characteristic of zoledronic acid is the long-lasting suppression of bone turnover following administration. The potent binding of the compound to bone mineral results in a sustained anti-resorptive effect. kegg.jp
Research has demonstrated that a single 5 mg infusion of zoledronic acid can suppress bone resorption and formation markers for up to seven years. drugs.com In one study, serum concentrations of CTX and P1NP remained below baseline levels at the end of a seven-year follow-up period. drugs.com
The HORIZON-Pivotal Fracture Trial (PFT) and its extension provided further evidence of the persistent effects of zoledronic acid. nih.gov Patients who discontinued (B1498344) treatment after three years maintained higher bone mineral density and lower levels of bone turnover markers compared to those who had been on placebo. nih.gov This long persistence of effect on bone remodeling is a key pharmacodynamic feature of zoledronic acid. nih.gov This long-term efficacy is attributed to its high affinity for hydroxyapatite in mineralized bone, which surpasses that of other bisphosphonates like alendronate and risedronate. kegg.jp
Preclinical Research and Animal Models in Zoledronic Acid Hydrate Studies
Studies in Thyroparathyroidectomized (TPTX) Rats
Preclinical investigations in thyroparathyroidectomized (TPTX) rats have been instrumental in characterizing the pharmacological effects of bisphosphonates on bone resorption. This animal model, which lacks parathyroid and thyroid hormones, allows for the study of bone metabolism in a controlled environment, particularly for evaluating agents that inhibit bone breakdown. nih.govcloudfront.net
In a model designed to induce hypercalcemia, thyroparathyroidectomized rats were treated with a synthetic retinoid, which stimulates bone resorption and increases the number of osteoclasts. nih.govcloudfront.net This leads to a measurable rise in plasma calcium levels, serving as an index for bone resorption. Studies using this model have demonstrated that bisphosphonates can produce a dose-dependent prevention and reversal of this retinoid-induced hypercalcemia. nih.govcloudfront.net While these specific studies established the model using other bisphosphonates, zoledronic acid, as a potent bisphosphonate, is recognized for its effectiveness in managing hypercalcemia of malignancy by inhibiting osteoclast-mediated bone resorption. nih.gov Its mechanism involves adsorption to the surface of bone hydroxyapatite (B223615), which blocks the breakdown of bone. nih.gov
Studies in Ovariectomized (OVX) Rats
The ovariectomized (OVX) rat is a widely used and validated animal model for studying postmenopausal osteoporosis. The removal of the ovaries induces estrogen deficiency, leading to accelerated bone turnover and subsequent bone loss, mimicking the conditions seen in postmenopausal women.
Zoledronic acid has demonstrated significant efficacy in preventing bone loss in OVX rat models. A single intravenous dose of zoledronic acid was shown to attenuate the loss of bone mineral density (BMD) associated with ovariectomy for up to 32 weeks. nih.gov The effect was dose-dependent, with higher doses providing more sustained protection. nih.gov Compared to alendronate, zoledronic acid showed a tenfold higher potency in preventing this bone loss. nih.gov
Long-term studies over one year of administration in mature OVX rats further confirmed these preventive effects. nih.gov Treatment with zoledronic acid significantly reduced the increase in urinary deoxypyridinoline, a marker of bone collagen turnover, that is typically seen after ovariectomy. nih.gov This biochemical change was accompanied by positive alterations in the cancellous bone of the tibia, where trabecular bone volume and architectural parameters were significantly augmented by the treatment. nih.gov
| Study Finding | Animal Model | Key Outcome | Citation |
| Prevention of BMD Loss | Ovariectomized (OVX) Rats | A single intravenous dose significantly attenuated BMD loss for up to 32 weeks. | nih.gov |
| Potency Comparison | Ovariectomized (OVX) Rats | Zoledronic acid was 10-fold more potent than alendronate in preventing bone loss. | nih.gov |
| Long-term Bone Turnover | Ovariectomized (OVX) Rats | One-year treatment reduced urinary deoxypyridinoline, indicating reduced bone turnover. | nih.gov |
| Trabecular Bone Improvement | Ovariectomized (OVX) Rats | Long-term treatment augmented trabecular bone volume and architecture. | nih.gov |
Effects on Bone Mineral Density and Mechanical Properties in Animals
Preclinical studies in various animal models have consistently shown that zoledronic acid positively impacts bone mineral density (BMD) and enhances the mechanical strength of bone.
In ovariectomized rats, a single intravenous administration of zoledronic acid led to dose-related improvements in bone strength parameters. nih.gov Ovariectomy-associated loss in total BMD, cortical BMD, and cancellous BMD was significantly attenuated for 32 weeks at varying doses. nih.gov A long-term, one-year study in OVX rats also demonstrated that zoledronic acid treatment increased the mechanical stability of the femur, as assessed by a three-point bending test. nih.gov Notably, these improvements in mechanical properties were observed even at low doses that did not produce a measurable increase in femoral BMD, suggesting that the treatment enhances functional bone quality beyond just density. nih.gov
Studies in animal models of chronic kidney disease (CKD) have also shown skeletal benefits. nih.gov In rats with high-turnover kidney disease, zoledronic acid suppressed bone remodeling and partially normalized the lower cortical bone biomechanical properties caused by the disease. nih.gov Furthermore, in an osteoporotic rabbit model, a single dose of zoledronic acid was found to enhance fracture healing, with treated groups showing higher values in histological, mechanical, and radiological evaluations compared to controls. sanamed.rs
| Parameter | Animal Model | Effect of Zoledronic Acid | Citation |
| Bone Mineral Density (BMD) | Ovariectomized (OVX) Rats | Dose-dependently attenuated loss of total, cortical, and cancellous BMD for up to 32 weeks. | nih.gov |
| Mechanical Strength | Ovariectomized (OVX) Rats | Significantly increased mechanical stability of the femur in a 1-year study. | nih.gov |
| Biomechanical Properties | Rats with Chronic Kidney Disease | Partially normalized lower cortical bone biomechanical properties. | nih.gov |
| Fracture Healing | Ovariectomized Rabbits | Enhanced fracture healing based on histological, mechanical, and radiological assessments. | sanamed.rs |
Anti-tumor and Anti-angiogenic Preclinical Models
Zoledronic acid has been investigated in various preclinical models for its potential direct anti-tumor and anti-angiogenic properties, independent of its effects on bone resorption.
In vitro studies have shown that zoledronic acid can decrease the viability of breast cancer cells and human umbilical vein endothelial cells (HUVECs) in a time- and concentration-dependent manner. nih.gov It also inhibited HUVEC tubule formation and invasion, key processes in angiogenesis. nih.gov In vivo, zoledronic acid inhibited angiogenesis in Matrigel plugs and suppressed the growth and neo-angiogenesis of breast cancer xenografts in mice. nih.gov Similar anti-tumor and anti-angiogenic effects were observed in models of ovarian cancer, where zoledronic acid reduced tumor growth and angiogenesis. ascopost.com The mechanism in ovarian cancer models was linked to the inhibition of Rac1 activation. ascopost.com
In non-small-cell lung cancer (NSCLC) cell lines, zoledronic acid demonstrated a dose-dependent reduction of Vascular Endothelial Growth Factor (VEGF) mRNA and protein expression, leading to reduced VEGF secretion in the culture medium. nih.gov Further investigation using the chorioallantoic membrane (CAM) model also supported the dose-dependent anti-angiogenic effects of zoledronic acid. researchgate.net These findings from various preclinical models suggest that zoledronic acid possesses anti-angiogenic and anti-cancer activity. nih.govnih.gov
| Model Type | Cancer/Cell Line | Key Anti-tumor / Anti-angiogenic Finding | Citation |
| In Vitro & In Vivo | Breast Cancer (CG5) / HUVECs | Inhibited cancer cell viability, HUVEC tubule formation, and tumor growth/neo-angiogenesis in mice. | nih.gov |
| In Vitro & In Vivo | Ovarian Cancer (HeyA8-MDR, OVCAR-5) | Reduced tumor growth, angiogenesis, and cell proliferation in mouse models. | ascopost.com |
| In Vitro | Non-Small-Cell Lung Cancer | Caused a dose-dependent reduction in VEGF expression and secretion. | nih.gov |
| In Vivo | Chorioallantoic Membrane (CAM) | Demonstrated dose-dependent anti-angiogenic effects. | researchgate.net |
Toxicity Studies in Animal Models
The toxicity profile of zoledronic acid has been evaluated in several animal models. The kidney is a primary target organ for toxicity, as the compound is concentrated and excreted renally. fda.govfrontiersin.org
A sub-chronic, 28-day toxicity study in Wistar rats (male and female) evaluated intravenous zoledronic acid at three dose levels. ispub.com The results showed no signs of toxicity at any dose level, with no mortality observed. Physiological, hematological, and biochemical parameters remained unaltered compared to the control group. ispub.com
A retrospective study of 95 dogs receiving zoledronic acid for ostealgia or hypercalcemia found that multiple doses were generally well-tolerated. nih.govnih.gov Out of 166 total administrations, 13 adverse events were recorded in 10 dogs, with azotemia (an indicator of kidney dysfunction) being the most common (8 events). nih.govnih.gov However, a definitive causal link to zoledronic acid could not be established in any case of azotemia, and the change in serum creatinine (B1669602) concentration was not related to the total cumulative dose received. nih.govnih.gov Another retrospective study in dogs specifically evaluating acute kidney injury (AKI) after administration also noted the potential for renal toxicity. frontiersin.org
| Animal Model | Study Type | Key Toxicity Findings | Citation |
| Wistar Rats | 28-day sub-chronic intravenous study | No signs of toxicity observed; physiological, hematological, and biochemical parameters were unaltered. | ispub.com |
| Dogs | Retrospective study (95 dogs) | Multiple doses were well-tolerated; azotemia was the most common adverse event, but causality was not confirmed. | nih.govnih.gov |
| General Animal Studies | FDA Review | The kidney was identified as one of the most sensitive target organs for toxicity. | fda.gov |
Clinical Research on Zoledronic Acid Hydrate Efficacy
Zoledronic Acid Hydrate (B1144303) in Malignancy-Associated Bone Diseases
Zoledronic acid hydrate has been extensively studied for its role in managing bone complications arising from cancer. Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, which is a key process in the pathophysiology of malignant bone disease.
Tumor-induced hypercalcemia is a serious metabolic complication of cancer, characterized by elevated serum calcium levels. Zoledronic acid has demonstrated significant efficacy in managing this condition.
Clinical studies have shown that single-dose infusions of zoledronic acid lead to decreases in serum calcium and phosphorus, and an increase in the urinary excretion of calcium and phosphorus. fda.gov In patients with hypercalcemia of malignancy, defined as an albumin-corrected serum calcium level of ≥12.0 mg/dl, treatment with a single 4 mg dose of zoledronic acid has proven effective. oup.com
A pooled analysis of two randomized, controlled clinical trials demonstrated the superiority of zoledronic acid over pamidronate in treating TIH. The complete response rates by day 10 were significantly higher for patients treated with zoledronic acid. eviq.org.au
| Treatment | Complete Response Rate by Day 10 | Statistical Significance (p-value) |
|---|---|---|
| Zoledronic Acid 4 mg | 88.4% | 0.002 |
| Zoledronic Acid 8 mg | 86.7% | 0.015 |
| Pamidronate 90 mg | 69.7% | - |
Furthermore, normalization of serum calcium was achieved more rapidly in patients receiving zoledronic acid, with approximately 50% of patients reaching normal levels by day 4, compared to 33.3% of those treated with pamidronate. eviq.org.au
Zoledronic acid is a standard of care for the prevention of skeletal-related events in patients with bone metastases. nih.gov SREs are defined as pathologic fractures, spinal cord compression, the need for radiation to the bone, or surgery to the bone.
Zoledronic acid has demonstrated efficacy in managing bone metastases regardless of whether the lesions are predominantly osteolytic (bone-destroying) or osteoblastic (bone-forming). nih.gov Research has shown that zoledronic acid has inhibitory effects on both osteolytic and osteoblastic metastases of prostate cancer. nih.gov
The efficacy of zoledronic acid in preventing SREs has been established in three pivotal prospective, randomized controlled trials involving over 3,000 subjects with a broad range of tumor types. nih.gov
Prostate Cancer: In a study of men with metastatic, hormone-refractory prostate cancer, zoledronic acid significantly reduced the percentage of patients experiencing SREs compared to a placebo at both 15 and 24 months. nih.gov The median time to the first SRE was delayed by more than five months in the zoledronic acid group. nih.gov Zoledronic acid is the only bisphosphonate approved for the prevention of SREs in men with metastatic prostate cancer. urotoday.com
Breast Cancer and Multiple Myeloma: In a large clinical trial, zoledronic acid was compared to pamidronate in patients with metastatic breast cancer or multiple myeloma. The study demonstrated that zoledronic acid was at least as effective as pamidronate in reducing SREs. nih.gov A phase 3 clinical trial involving 1,822 patients with metastatic breast cancer, prostate cancer, or multiple myeloma found that administering zoledronic acid every 12 weeks was not inferior to the standard 4-week interval in preventing skeletal events over two years. rarecancernews.com
| Cancer Type | Comparator | Key Outcome | Reference |
|---|---|---|---|
| Prostate Cancer | Placebo | Significantly reduced proportion of patients with SREs at 15 and 24 months. | nih.gov |
| Breast Cancer & Multiple Myeloma | Pamidronate | Demonstrated non-inferiority in reducing skeletal morbidity. | aacrjournals.org |
| Solid Tumors (including lung and renal cell carcinoma) | Placebo | Delayed time to first SRE. | nih.gov |
Prevention of Skeletal-Related Events (SREs) in Advanced Malignancies with Bone Involvement
This compound in Osteoporosis Management
Zoledronic acid is also a key therapeutic agent in the management of osteoporosis, a condition characterized by weakened bones and an increased risk of fractures. It is approved for the treatment and prevention of postmenopausal osteoporosis, to increase bone mass in men with osteoporosis, and for the treatment and prevention of glucocorticoid-induced osteoporosis. nih.govbonehealthandosteoporosis.org
The Health Outcomes and Reduced Incidence with Zoledronic Acid Once Yearly (HORIZON) clinical trial program has provided extensive data on its efficacy. nih.gov
In the HORIZON-Pivotal Fracture Trial, which included postmenopausal women with osteoporosis, annual infusions of zoledronic acid over three years significantly reduced the risk of morphometric vertebral fractures by 70% and hip fractures by 41% compared to placebo. nih.gov
The HORIZON-Recurrent Fracture Trial evaluated the use of zoledronic acid following the repair of a low-trauma hip fracture. The results showed a significant 35% reduction in the risk for new clinical fractures compared to placebo. nih.gov
For men with osteoporosis, a two-year study demonstrated that annual treatment with zoledronic acid increased lumbar spine bone mineral density (BMD) by 6% from baseline. nih.gov In postmenopausal women with osteopenia, a single infusion of zoledronic acid led to significantly greater gains in lumbar spine and hip BMD over two years compared to placebo. nih.gov
| Clinical Trial | Patient Population | Key Finding | Reference |
|---|---|---|---|
| HORIZON-Pivotal Fracture Trial | Postmenopausal women with osteoporosis | 70% reduction in vertebral fractures and 41% reduction in hip fractures over 3 years vs. placebo. | nih.gov |
| HORIZON-Recurrent Fracture Trial | Patients with a recent low-trauma hip fracture | 35% reduction in new clinical fractures vs. placebo. | nih.gov |
| Study in Men with Osteoporosis | Men with osteoporosis | 6% increase in lumbar spine BMD over 2 years. | nih.gov |
Postmenopausal Osteoporosis
Clinical trials have demonstrated the effectiveness of this compound in the management of postmenopausal osteoporosis, a condition characterized by reduced bone mass and an increased susceptibility to fractures.
Multiple large-scale studies have confirmed the ability of this compound to significantly reduce the incidence of osteoporotic fractures. The Health Outcomes and Reduced Incidence with Zoledronic Acid Once Yearly (HORIZON) Pivotal Fracture Trial, which involved 7,765 postmenopausal women, found that a once-yearly infusion of zoledronic acid was associated with a 41% relative risk reduction for hip fractures over three years compared to placebo. nih.gov The same study also reported a 70% reduction in the risk of new vertebral fractures over the three-year period. nih.gov
Another meta-analysis of eight randomized controlled trials involving 13,335 patients reinforced these findings, showing that treatment with zoledronic acid significantly lowered the incidences of vertebral, non-vertebral, and hip fractures when compared with a placebo. nih.gov A separate study involving 327 patients receiving zoledronic acid showed a lower incidence of any clinical fracture, clinical vertebral fracture, non-vertebral fracture, and hip fracture compared to a placebo group at both one and three years of follow-up. nih.gov
The HORIZON Recurrent Fracture Trial, which included 2,127 patients who had recently sustained a hip fracture, observed a 30% reduction in the risk of a second hip fracture with zoledronic acid treatment, although this finding did not reach statistical significance. nih.gov
Fracture Risk Reduction with this compound in Postmenopausal Osteoporosis
| Fracture Type | Relative Risk Reduction (%) | Study/Trial | Follow-up Period |
|---|---|---|---|
| Vertebral Fractures | 70% | HORIZON Pivotal Fracture Trial | 3 years |
| Hip Fractures | 41% | HORIZON Pivotal Fracture Trial | 3 years |
| Non-Vertebral Fractures | 25% | HORIZON Pivotal Fracture Trial | 3 years |
| All Clinical Fractures | 33% | HORIZON Pivotal Fracture Trial | 3 years |
This compound has been shown to have a positive impact on bone mineral density (BMD), a key indicator of bone strength. In the HORIZON Pivotal Fracture Trial, participants receiving zoledronic acid demonstrated a 6.7% increase in lumbar spine BMD and a 6% increase in total hip BMD after three years, compared to the placebo group. nih.gov
A meta-analysis of eight randomized controlled trials also concluded that zoledronic acid was associated with significant improvements in BMD at the lumbar spine, total hip, femoral neck, and trochanter. nih.gov Furthermore, a study involving 327 postmenopausal women found that intravenous administration of zoledronic acid significantly increased BMD at the femoral neck and total hip over a three-year period when compared with a placebo. nih.gov A record-based cross-sectional study of 30 adult patients also showed a significant increase in BMD in the femoral neck and lumbar spine six months after a single infusion of zoledronic acid. ijoro.org
Increase in Bone Mineral Density (BMD) with this compound
| Anatomical Site | BMD Increase (%) | Study/Trial | Follow-up Period |
|---|---|---|---|
| Lumbar Spine | 6.7% | HORIZON Pivotal Fracture Trial | 3 years |
| Total Hip | 6.0% | HORIZON Pivotal Fracture Trial | 3 years |
Glucocorticoid-Induced Osteoporosis
Glucocorticoid therapy is a common cause of secondary osteoporosis. Clinical research has established the efficacy of this compound in managing this condition. A study demonstrated that a single annual infusion of zoledronic acid increased the bone mineral density of the lumbar spine, femoral neck, trochanter, and total hip more effectively than daily oral risedronate in patients who had recently started or were already taking glucocorticoids. nih.gov
In a multinational, randomized, double-blind, placebo-controlled phase 3 trial involving 34 children with glucocorticoid-induced osteoporosis, those treated with zoledronic acid showed a significant increase in lumbar spine bone mineral density Z-scores over one year compared to the placebo group. nih.gov
Paget's Disease of Bone
Paget's disease of bone is a chronic disorder characterized by excessive and disorganized bone remodeling. This compound has been shown to be a highly effective treatment for this condition.
In a pivotal clinical trial comparing zoledronic acid to risedronate for the treatment of Paget's disease, a significantly higher percentage of patients treated with zoledronic acid (96%) achieved a therapeutic response compared to those treated with risedronate (74%). nih.gov Zoledronic acid also led to a more rapid therapeutic response and a higher rate of normalization of serum alkaline phosphatase, a key marker of disease activity. nih.gov A retrospective cohort study including 101 patients with Paget's disease found that a higher percentage of patients in the zoledronic acid group achieved a biochemical therapeutic response compared to the non-zoledronic acid group (88% vs. 52%). nih.gov
Emerging Research Areas for this compound
Knee Osteoarthritis
The potential role of this compound in the management of knee osteoarthritis is an area of ongoing investigation with conflicting results. One double-blind, placebo-controlled randomized clinical trial involving 79 patients suggested that a single infusion of zoledronic acid reduces knee pain and stiffness, and improves functional status at three and six months. nih.gov
However, other significant research has not supported these findings. The Zoledronic Acid for Osteoarthritis Knee Pain (ZAP2) trial, a two-year study with 223 participants, found little difference between the zoledronic acid and placebo groups in terms of alleviating knee osteoarthritis symptoms, improving function, or slowing cartilage loss. utas.edu.au Another study published in JAMA, which evaluated 223 patients, also concluded that zoledronic acid did not provide any significant benefit in terms of cartilage volume change or pain reduction compared to placebo over a 24-month period. opys.com An earlier pilot study had shown some promise, but a larger, multicenter, randomized, double-blind, placebo-controlled trial did not replicate these positive findings over a two-year period, although it suggested a potential symptomatic benefit in milder cases of osteoarthritis. thesynapse.net
Gorham's Disease
Gorham's Disease, also known as Gorham-Stout Disease (GSD) or vanishing bone disease, is an exceedingly rare and severe condition characterized by the progressive destruction of bone (osteolysis) and the abnormal proliferation of lymphatic vessels. nih.gov Due to its rarity, there is no standardized treatment protocol. However, nitrogen-containing bisphosphonates, such as zoledronic acid, have emerged as a therapeutic option. The rationale for their use stems from their ability to inhibit osteoclast-mediated bone resorption and their antiangiogenic properties, which involve reducing serum levels of vascular endothelial growth factor (VEGF). mdpi.com
Clinical evidence for the efficacy of zoledronic acid in Gorham's Disease is primarily derived from case reports and small case series, which indicate that it may help to stabilize the disease, alleviate pain, and in some instances, improve bone density. nih.govmdpi.com Treatment with zoledronic acid has been associated with a halt in progressive bone loss in some patients. mdpi.com
In one case, a 55-year-old patient with a long history of joint pain was diagnosed with Gorham's Disease. Treatment with zoledronic acid resulted in a significant reduction in pain and an improvement in bone density and structure as observed in radiological examinations. mdpi.com Another case involved a 42-year-old female with multifocal osteolysis, chronic chylothorax, and ascites. She was treated with a combination of sirolimus and zoledronic acid, which led to an improvement in bone density parameters three months after administration. mdpi.com
Combination therapy appears to be a common approach. For instance, a patient with osteolytic fractures and pleural effusion who did not respond to alendronate showed a halt in progressive bone loss when treated with a combination of zoledronic acid and interferon alpha. When the pleural effusion persisted, the addition of sirolimus to the zoledronic acid regimen led to satisfactory results, including the resolution of the pleural effusion and cessation of bone loss progression. mdpi.com
The following table summarizes findings from various case reports on the use of zoledronic acid in Gorham's Disease:
| Age/Sex | Bones Affected | Treatment | Outcome | Source |
| 55/Female | Elbow, knee, wrist joints | Zoledronic acid | Significant pain reduction, improved bone density and structure | mdpi.com |
| 42/Female | Multifocal osteolysis | Sirolimus and zoledronic acid | Improvement in bone density parameters | mdpi.com |
| Not Specified | Ribs (osteolytic fractures) | Zoledronic acid and interferon alpha, later with sirolimus | Halted progressive bone loss, withdrawal of pleural effusions | mdpi.com |
| 16/Female | Not Specified | Zoledronic acid and peg-interferon α-2b | Successful treatment of recurrent pleural effusions | researchgate.net |
Anti-cancer Adjuvant Therapy Beyond Bone Metastases
Zoledronic acid has been investigated for its potential anti-tumor effects as an adjuvant therapy in various cancers, extending beyond its established role in managing bone metastases. nih.gov The proposed mechanisms for these anti-cancer properties are multifaceted and include the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and antiangiogenic effects. nih.govjournalspress.com Furthermore, zoledronic acid may enhance the sensitivity of cancer cells to chemotherapy and modulate the immune response against tumors. nih.govjournalspress.com
The Adjuvant Zoledronic Acid to Reduce Recurrence (AZURE) trial provided early results suggesting that zoledronic acid may possess anti-tumor properties when combined with chemotherapy. ecancer.org In this trial, the combination treatment was associated with a reduction in tumor size, an increased rate of complete response, and a decreased need for mastectomy. ecancer.org
A significant finding from several studies is that the benefit of adjuvant bisphosphonates, including zoledronic acid, appears to be most pronounced in postmenopausal women. A meta-analysis revealed that adjuvant bisphosphonates reduced breast cancer recurrences, especially in the bone, and decreased breast cancer-related deaths, but this benefit was largely confined to women who were postmenopausal when treatment began. researchgate.net
The following table summarizes key findings from clinical trials investigating the adjuvant use of zoledronic acid in cancer therapy beyond bone metastases:
| Trial/Study | Cancer Type | Key Findings | Outcome | Source |
| Meta-analysis | Early-stage Breast Cancer | Statistically significant improvement in overall survival. | Positive | nih.gov |
| AZURE Trial (early results) | Breast Cancer | Reduction in tumor size, increased complete response rate. | Positive | ecancer.org |
| Meta-analysis | Breast Cancer | Reduced recurrence and mortality in postmenopausal women. | Positive (in subgroup) | researchgate.net |
| SWOG S0307 Trial | Early-stage Breast Cancer | No significant difference in disease-free or overall survival compared to other bisphosphonates. | Neutral | nih.gov |
Adverse Event Profiles and Mechanisms of Zoledronic Acid Hydrate
Renal Dysfunction and Impairment
Zoledronic acid hydrate (B1144303) is associated with reports of renal impairment and renal failure. This risk is particularly pronounced in individuals with pre-existing kidney problems or other contributing risk factors. Cases of acute renal failure necessitating dialysis or resulting in a fatal outcome have been documented. The clinical spectrum of this nephrotoxicity is broad, encompassing acute tubular necrosis, collapsing focal segmental glomerulosclerosis, acute renal failure, worsening of pre-existing chronic renal failure, interstitial nephritis, nephrotic syndrome, and various tubulopathies.
Data from the French Adverse Event Reporting System identified cases of both de novo acute renal failure and acute deterioration of pre-existing chronic renal failure in patients undergoing zoledronic acid therapy. The onset of renal failure varied, occurring anywhere from one to 120 days into treatment. While some patients experienced partial or complete recovery of renal function after discontinuing the drug, in other cases, the renal impairment had a fatal outcome.
A study evaluating the early effects of intravenous zoledronic acid on renal function in patients with osteoporosis and normal baseline renal function detected signs of acute renal damage as early as 24 hours after infusion. This damage appeared to be reversible after one month.
Risk Factors and Mitigation Strategies
Several factors can increase the risk of renal toxicity associated with zoledronic acid hydrate. These include:
Pre-existing Renal Dysfunction: Individuals with underlying kidney impairment are at a heightened risk. www.gov.ukmedsafe.govt.nzfda.gov
Advanced Age: Elderly patients may be more susceptible to renal adverse effects. www.gov.ukmedsafe.govt.nzfda.gov
Dehydration: Inadequate hydration before or after infusion is a significant risk factor. www.gov.ukmedsafe.govt.nzfda.gov
Concomitant Nephrotoxic Medications: The simultaneous use of other drugs that can harm the kidneys, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and diuretics, increases the risk. medsafe.govt.nznih.gov
Underlying Medical Conditions: Advanced cancer, multiple myeloma, diabetes, and hypertension are also recognized risk factors. nih.govresearchgate.net
Rapid Infusion: Administering the drug too quickly can elevate the risk of renal toxicity.
To mitigate these risks, several strategies are recommended:
Hydration: Ensuring patients are well-hydrated before receiving zoledronic acid is crucial for reducing the risk of acute kidney impairment. www.gov.ukmedsafe.govt.nznih.gov
Renal Function Monitoring: Regular monitoring of renal function, specifically creatinine (B1669602) clearance, is advised before each dose, especially for at-risk individuals. www.gov.ukmedsafe.govt.nznih.gov
Infusion Duration: The infusion time should be no less than 15 minutes to minimize the risk of renal toxicity. www.gov.uknih.gov
Table 1: Risk Factors for this compound-Associated Renal Toxicity
| Category | Risk Factor |
|---|---|
| Patient-Related | Pre-existing renal impairment www.gov.ukmedsafe.govt.nzfda.gov |
| Advanced age www.gov.ukmedsafe.govt.nzfda.gov | |
| Dehydration www.gov.ukmedsafe.govt.nzfda.gov | |
| Disease-Related | Advanced cancer nih.govresearchgate.net |
| Multiple myeloma nih.gov | |
| Diabetes nih.govresearchgate.net | |
| Hypertension nih.govresearchgate.net | |
| Treatment-Related | Concomitant use of nephrotoxic drugs (e.g., NSAIDs, diuretics) medsafe.govt.nznih.gov |
| Rapid infusion (<15 minutes) www.gov.uknih.gov |
Mechanism of Renal Toxicity
The primary mechanism of this compound's renal toxicity is related to its excretion route. The drug is processed and cleared by the kidneys, and impaired kidney function can lead to reduced excretion and consequently higher concentrations of the drug in the serum and bone, leading to toxicity. nih.govpatsnap.com Most reported cases of bisphosphonate-related kidney damage point to toxic acute tubular necrosis. nih.gov
Nitrogen-containing bisphosphonates, including zoledronic acid, can inhibit the enzyme farnesyl diphosphate (B83284) synthase in both bones and kidneys. nih.gov This inhibition blocks the mevalonate (B85504) pathway, which is believed to be an underlying mechanism of its renal toxicity. nih.gov
Osteonecrosis of the Jaw (ONJ)
Medication-related osteonecrosis of the jaw (ONJ) is a recognized adverse event associated with this compound. theros.org.uknih.gov It is characterized by exposed bone in the jaw that does not heal for more than eight weeks. theros.org.uk The incidence of ONJ appears to be dose- and time-dependent. nih.gov
A large prospective observational study of patients receiving zoledronic acid for metastatic bone disease found the cumulative incidence of ONJ to be 0.8% at one year, 2.0% at two years, and 2.8% at three years. nih.govascopost.com The highest incidence was observed in patients with multiple myeloma. nih.govascopost.com
Pathophysiology and Contributing Factors
The pathophysiology of ONJ is thought to be a multifactorial process. nih.gov It likely involves a combination of factors including:
Altered Bone Remodeling: Zoledronic acid is a potent inhibitor of osteoclasts, the cells responsible for bone resorption. This disruption of normal bone turnover can impair the bone's ability to repair itself. cancer.gov
Inflammation and Infection: Local inflammation and infection, often triggered by dental procedures like tooth extractions, are significant contributing factors. nih.gov
Soft Tissue Toxicity: Zoledronic acid has been shown to negatively affect various soft tissue cells in vitro, including increasing apoptosis and decreasing the migration and proliferation of epithelial cells, fibroblasts, and endothelial cells, which can compromise local tissue homeostasis. nih.gov
Several risk factors have been identified for the development of ONJ:
Dental Procedures: Tooth extractions, dental implant placement, and periodontal disease are the most commonly reported dental risk factors. nih.gov
Poor Oral Health: Pre-existing poor dental health, including missing teeth and the presence of dentures, is associated with a higher risk. nih.govcancer.govnih.gov
Smoking: Current smokers have a significantly higher risk of developing ONJ compared to former or never smokers. nih.govcancer.govnih.gov
Concomitant Therapies: Chemotherapy and corticosteroid use are medical risk factors. nih.gov
Dosing Frequency: More frequent dosing intervals (less than 5 weeks) are associated with a higher risk of ONJ. nih.govascopost.comnih.gov
Underlying Conditions: Diabetes and anemia have also been identified as significant risk factors. researchgate.net
Table 2: Cumulative Incidence of ONJ in Patients Treated with Zoledronic Acid
| Time Point | Cumulative Incidence (95% CI) |
|---|---|
| 1 Year | 0.8% (0.5%–1.1%) ascopost.com |
| 2 Years | 2.0% (1.5%–2.5%) ascopost.com |
| 3 Years | 2.8% (2.3%–3.5%) ascopost.com |
Osteonecrosis of the External Auditory Canal and Other Sites
While ONJ is the most well-known form of osteonecrosis associated with bisphosphonates, there have been rare reports of osteonecrosis occurring in other locations, most notably the external auditory canal (EAC). avensonline.orgnih.govnih.gov This condition, though uncommon, can significantly impact a patient's quality of life. avensonline.org Cases have been reported in patients receiving long-term zoledronic acid therapy. avensonline.orgmednexus.org It is important for healthcare providers to consider osteonecrosis in patients on bisphosphonate therapy who present with otological symptoms. avensonline.org There have also been isolated case reports of bisphosphonate-associated osteonecrosis affecting other bones, such as the thumb and calvarial bone. bham.ac.uk
Hypocalcemia and Electrolyte Imbalances
This compound can lead to alterations in serum electrolytes, including hypocalcemia (low calcium levels), hypophosphatemia, hypermagnesemia, and hyperkalemia. patsnap.comnih.gov Hypocalcemia is a common adverse reaction, reported in 5-10% of patients treated with zoledronic acid infusion. medsafe.govt.nz
The rapid reduction in bone turnover caused by zoledronic acid can lead to a transient decrease in serum calcium levels, particularly after the first infusion. medsafe.govt.nz While often mild and asymptomatic, severe, symptomatic hypocalcemia can occur, presenting with cardiac arrhythmias, seizures, tetany, and numbness. nih.govmedsafe.govt.nz In some cases, this can be life-threatening. medsafe.govt.nz
Several factors can increase the risk of developing hypocalcemia:
Vitamin D Deficiency: Severe vitamin D deficiency is a major risk factor for developing profound symptomatic hypocalcemia after zoledronic acid administration. nih.govresearchgate.net
Pre-existing Hypocalcemia: Patients with low calcium levels before treatment are at increased risk. nih.gov
Renal Impairment: Impaired kidney function is a contraindication for zoledronic acid therapy and a risk factor for hypocalcemia. nih.govmdedge.com
Inadequate Calcium and Vitamin D Supplementation: Insufficient intake of calcium and vitamin D can predispose patients to hypocalcemia. medsafe.govt.nz
Concomitant Medications: The use of other medications known to cause hypocalcemia can increase the risk. medsafe.govt.nz
Hypomagnesemia: Low magnesium levels have been observed in all patients who developed hypocalcemia in one retrospective study. mdedge.com
To prevent this complication, it is recommended to assess and correct any pre-existing hypocalcemia and vitamin D deficiency before initiating treatment with zoledronic acid. nih.gov Adequate supplementation with calcium and vitamin D should be provided to all patients receiving this therapy. medsafe.govt.nz
Mechanism of Hypocalcemia
This compound can induce hypocalcemia by potently inhibiting osteoclast-mediated bone resorption, which is a key process for maintaining normal serum calcium levels. nih.gov By blocking the action of osteoclasts, the efflux of calcium from the bone into the bloodstream is significantly reduced. nih.govjournalmc.org This disruption in calcium homeostasis can be further compounded by an increase in osteoblastic activity, which leads to a more avid uptake of calcium by the bones. nih.gov
Under normal physiological conditions, a decrease in serum calcium triggers a compensatory rise in parathyroid hormone (PTH). nih.gov This secondary hyperparathyroidism works to normalize calcium levels by increasing renal tubular reabsorption of calcium and stimulating the production of 1,25-dihydroxyvitamin D, which in turn enhances the gastrointestinal absorption of calcium. nih.govjournalmc.org However, in patients with underlying conditions such as severe vitamin D deficiency or impaired renal function, this compensatory mechanism can be inadequate, leading to symptomatic hypocalcemia. journalmc.orgjournalmc.org Intravenous bisphosphonates like zoledronic acid are generally more potent and carry a higher risk of inducing hypocalcemia compared to oral formulations. nih.gov While often mild and asymptomatic, severe and life-threatening cases of hypocalcemia have been reported, which can manifest with neurological events or cardiac arrhythmias. medsafe.govt.nz
Management of Hypocalcemia
The management of hypocalcemia induced by this compound focuses on prevention and restoration of normal calcium levels. It is crucial to ensure that patients have adequate daily intake of calcium and vitamin D. journalmc.org Before administration of zoledronic acid, it is recommended to measure serum calcium levels and correct any pre-existing hypocalcemia. medsafe.govt.nz
Key management strategies include:
Supplementation: Administration of calcium and vitamin D supplements is a primary measure to prevent or mitigate hypocalcemia. journalmc.org
Risk Factor Assessment: Identifying and addressing risk factors such as vitamin D deficiency, renal insufficiency, hypoparathyroidism, and hypomagnesemia is important. journalmc.org Magnesium is necessary for the proper release and function of PTH, so correcting low magnesium levels is also a critical step. journalmc.org
Monitoring: Regular monitoring of serum calcium and other related metabolic parameters after the infusion of zoledronic acid is advised to detect and manage any potential decreases in calcium levels promptly. medsafe.govt.nz
In cases of severe symptomatic hypocalcemia, more aggressive treatment with intravenous calcium may be necessary, followed by oral supplementation to maintain normal levels. nih.gov
Acute Phase Reaction
Symptoms and Resolution
The most common adverse event following the infusion of this compound is an acute phase reaction (APR). nih.gov This reaction is characterized by a constellation of transient, typically mild, flu-like symptoms. nih.govresearchgate.net The onset of these symptoms usually occurs within 24 to 36 hours after the infusion. researchgate.net
| Common Symptoms of Acute Phase Reaction |
| Pyrexia (Fever) |
| Myalgia (Muscle Pain) |
| Arthralgia (Joint Pain) |
| Headache |
| Influenza-like symptoms |
| Malaise |
| Chills |
| Bone Pain |
| Fatigue |
| Gastrointestinal Symptoms |
This table outlines the common symptoms associated with the acute phase reaction following this compound administration. researchgate.netnih.govjsurgmed.com
Most instances of APR are mild in severity, and the symptoms are self-limiting. nih.gov The time to resolution is generally short, with most symptoms subsiding within 1 to 3 days after their onset. nih.govscispace.com The incidence of APR is significantly higher after the first infusion of zoledronic acid and tends to decrease with subsequent administrations. nih.gov
Underlying Immunological Mechanisms (e.g., Gamma Delta T cell activation, Inflammatory Mediators)
The immunological mechanism underlying the acute phase reaction to this compound involves the activation of a specific subset of immune cells known as gamma delta (γδ) T cells. nih.govnih.gov Zoledronic acid, as a nitrogen-containing bisphosphonate, inhibits the enzyme farnesyl diphosphate synthase within the mevalonate pathway in monocytes. frontiersin.orgimmunologyresearchjournal.com
This inhibition leads to the intracellular accumulation of isopentenyl pyrophosphate (IPP), a phosphoantigen that is recognized by Vγ9Vδ2 T cells, a major subset of γδ T cells in peripheral blood. frontiersin.orgimmunologyresearchjournal.com The activation of these γδ T cells is dependent on the presence of monocytes. nih.govnih.gov Once activated, the γδ T cells can degranulate and induce apoptosis in monocytes. nih.govnih.gov This process triggers the release of various inflammatory mediators and pro-inflammatory cytokines, which are responsible for the systemic, flu-like symptoms characteristic of the acute phase reaction. immunologyresearchjournal.com Studies have also suggested that higher baseline levels of 25-hydroxyvitamin D may have a protective effect, reducing the risk of developing an APR. nih.govresearchgate.net
Musculoskeletal Pain and Atypical Femoral Fractures
Atypical Subtrochanteric and Diaphyseal Femoral Fractures
The long-term use of bisphosphonates, including this compound, has been associated with a rare but serious adverse event: atypical subtrochanteric and diaphyseal femoral fractures. orthobullets.comnih.gov These fractures occur in the shaft of the femur, below the lesser trochanter and above the distal metaphyseal flare. orthobullets.comorthobullets.com
A key characteristic of these fractures is that they often occur with minimal or no trauma. ccjm.org It is hypothesized that the prolonged suppression of bone turnover by bisphosphonates may lead to the accumulation of microdamage and the development of adynamic, fragile bone, which increases the susceptibility to these specific types of fractures. nih.gov
| Radiologic Features of Atypical Femoral Fractures |
| Diffuse cortical thickening |
| A simple transverse or short oblique fracture line |
| Beaking at the lateral subtrochanteric area |
| Originates at the lateral cortex and may progress medially |
This table describes the typical radiological findings of atypical femoral fractures associated with long-term bisphosphonate use. nih.govccjm.org
While the relative risk of these fractures may be increased with long-term bisphosphonate therapy, the absolute risk remains low. scienceopen.com The incidence of atypical femoral fractures has been estimated to be between 3.2 and 50 cases per 100,000 patient-years, with the risk increasing with a duration of use longer than five years. ccjm.org
Cardiac Arrhythmias, including Atrial Fibrillation
The potential association between this compound and cardiac arrhythmias, most notably atrial fibrillation, has been a subject of considerable investigation and debate within the scientific community. While some studies have suggested an increased risk, others have not found a significant correlation, leading to a complex and evolving understanding of this possible adverse event.
A comparative cohort study found a 25% increased risk of atrial fibrillation within the first year of zoledronic acid use for osteoporosis when compared to denosumab, another antiresorptive agent with no known risk of atrial fibrillation. nih.govhcplive.com The study reported an absolute risk difference of 3.69 events per 1000 person-years hcplive.com.
Research into the acute effects of zoledronic acid infusion has shown an increase in atrial ectopy in some patients, though not sustained atrial fibrillation nih.govresearchgate.net. One study using 24-hour Holter monitoring found an increase in atrial runs in a small percentage of patients on the day of infusion nih.govresearchgate.net. However, another pilot study evaluating the short-term effects of zoledronic acid found no significant production of dysrhythmias or prodysrhythmic effects researchgate.netnih.gov.
The potential mechanisms underlying a possible link between zoledronic acid and atrial fibrillation are not well established. One proposed theory involves the release of inflammatory cytokines following infusion, which is a known effect of nitrogen-containing bisphosphonates nih.govmdpi.combmj.com. This inflammatory response could potentially create a pro-arrhythmic environment in the atria bmj.com. Another hypothesis centers on transient shifts in serum electrolytes, such as calcium, after infusion, which could alter cardiac electrophysiology nih.gov. However, studies have not consistently demonstrated significant electrolyte disturbances coinciding with arrhythmic events bmj.comresearchgate.netnih.gov.
Research Findings on Zoledronic Acid and Atrial Fibrillation
| Study/Trial | Comparison | Key Findings |
|---|---|---|
| HORIZON-Pivotal Fracture Trial (PFT) | Zoledronic acid vs. Placebo | Increased incidence of serious atrial fibrillation adverse events (1.3% vs. 0.5%) nih.govnih.govdrugs.comnih.gov. No significant difference in the overall incidence of atrial fibrillation nih.govdrugs.com. |
| Meta-analysis of Randomized Controlled Trials | Bisphosphonates vs. Control | No significant overall increase in atrial fibrillation risk for the bisphosphonate class oup.com. Zoledronic acid was associated with a small, significant increase in new-onset atrial fibrillation oup.com. |
| Meta-analysis of Observational Studies | Bisphosphonates vs. No Treatment | Treatment with bisphosphonates may be associated with an increased risk of atrial fibrillation nih.govkjfm.or.kr. |
| Propensity Score-Matched Cohort Study | Zoledronic acid vs. Denosumab | Zoledronic acid was associated with a 25% increased risk of incident atrial fibrillation in the first year of use for osteoporosis nih.govhcplive.com. |
| Acute Effect Study (24-hour Holter monitoring) | Pre-infusion vs. Day of infusion | No sustained atrial fibrillation was observed. An increase in atrial runs was noted in 15.2% of patients on the day of infusion nih.govresearchgate.net. |
| Acute Effect Pilot Study | Zoledronic acid vs. Placebo | No significant dysrhythmias or prodysrhythmic effects were observed in the short term researchgate.netnih.gov. |
Incidence of Atrial Fibrillation in Key Studies
| Study | Zoledronic Acid Group | Control/Comparator Group |
|---|---|---|
| HORIZON-PFT (Serious AF) | 1.3% (50/3862) drugs.com | 0.5% (17/3852) (Placebo) drugs.com |
| HORIZON-PFT (All AF) | 2.5% (96/3862) drugs.com | 1.9% (75/3852) (Placebo) drugs.com |
| Cohort Study (Osteoporosis) | 18.6 cases per 1000 person-years nih.govhcplive.com | 14.9 cases per 1000 person-years (Denosumab) nih.govhcplive.com |
| Cohort Study (Malignancy) | 46.9 cases per 1000 person-years nih.gov | 39.0 cases per 1000 person-years (Denosumab) nih.gov |
Drug Interactions and Concomitant Therapies with Zoledronic Acid Hydrate
Interactions with Nephrotoxic Agents
Zoledronic acid is cleared from the body exclusively through renal excretion. cancercareontario.canovartis.com Consequently, its administration with other drugs that have the potential to impair kidney function (nephrotoxic agents) can heighten the risk of renal adverse events. www.gov.ukresearchgate.net The risk of renal toxicity may be greater in patients with existing kidney impairment. novartis.comdrugs.com Caution is advised when zoledronic acid is used concurrently with medications that could significantly impact renal function. www.gov.uknps.org.au
Key interactions with nephrotoxic agents are summarized below:
| Interacting Drug Class | Examples | Potential Outcome |
| Aminoglycosides | Gentamicin, Amikacin | Additive nephrotoxic effects and increased risk of hypocalcemia. drugs.comdrugs.com |
| Other Nephrotoxic Drugs | Cyclosporine, Amphotericin B, Tacrolimus | Increased risk of renal impairment due to additive effects on the kidney. drugs.comnih.gov |
| Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) | Ibuprofen, Naproxen | Caution is recommended due to the potential for combined effects on renal function. nih.gov |
| Diuretics | Thiazides, Loop Diuretics | Can impact renal function and hydration status, which are critical factors in the renal safety of zoledronic acid. www.gov.uknps.org.au |
Patients, particularly the elderly and those receiving diuretic therapy, should be adequately hydrated before zoledronic acid administration to minimize the risk of renal complications. www.gov.uk
Interactions Affecting Calcium Levels
Zoledronic acid's primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption, which can lead to a decrease in serum calcium levels (hypocalcemia). novartis.comnih.gov This effect can be potentiated when zoledronic acid is administered with other medications that also lower calcium levels. medsafe.govt.nz
The concurrent use of such agents may result in an additive effect, leading to a more profound and prolonged reduction in serum calcium than required. fda.gov.ph Severe hypocalcemia, which can be life-threatening, has been reported in patients treated with zoledronic acid, sometimes presenting with cardiac arrhythmias or neurological events like seizures and tetany. novartis.commedsafe.govt.nz Therefore, caution is advised when administering zoledronic acid with drugs known to cause hypocalcemia. novartis.comhse.ie
| Interacting Drug Class/Agent | Example(s) | Potential Outcome |
| Aminoglycosides | Gentamicin, Netilmicin | Can induce renal loss of calcium, potentiating the hypocalcemic effect of zoledronic acid. drugs.commedsafe.govt.nz |
| Calcitonin | Human calcitonin | Additive effects may result in a lower serum calcium level. medsafe.govt.nzfda.gov.ph |
| Loop Diuretics | Furosemide, Bumetanide | Increase the urinary excretion of calcium, which can enhance the hypocalcemic effect of zoledronic acid. nih.govmedsafe.govt.nzdrugs.com |
Monitoring of serum calcium is essential when these drugs are used concomitantly with zoledronic acid. medsafe.govt.nz
Concomitant Administration with Anticancer Agents
In clinical practice, zoledronic acid is frequently administered alongside various anticancer agents, particularly in the management of bone metastases. novartis.comfda.gov.ph Generally, no clinically apparent interactions have been observed when zoledronic acid is given with common anticancer drugs, diuretics, antibiotics, and analgesics. fda.gov.ph
However, specific combinations warrant consideration:
| Concomitant Anticancer Agent | Context | Research Findings |
| Thalidomide (B1683933) | Multiple Myeloma | In a pharmacokinetic and renal safety study, the combination of zoledronic acid and thalidomide did not appear to confer additional renal safety risks compared to zoledronic acid alone in patients with multiple myeloma. nih.govnih.govresearchgate.net |
| Anti-angiogenic Agents | Oncology | Concurrent use of anti-angiogenic agents (e.g., bevacizumab, sunitinib) with bisphosphonates like zoledronic acid may increase the frequency and accelerate the onset of osteonecrosis of the jaw (ONJ). nih.govresearchgate.net |
| General Chemotherapy | Bone Metastases | A retrospective analysis of patients with bone metastases from nasopharyngeal carcinoma suggested that combining zoledronic acid with chemotherapy could reduce skeletal-related events and improve survival outcomes. nih.gov |
Preventive dental examinations are recommended before initiating treatment with zoledronic acid in patients with concomitant risk factors for ONJ, such as the use of anti-angiogenic drugs. hse.iecancer.gov
Impact on Cytochrome P450 Enzymes
Zoledronic acid does not undergo systemic metabolism in the body. cancercareontario.canps.org.au In vitro studies have consistently shown that zoledronic acid does not inhibit human cytochrome P450 (CYP450) enzymes. nps.org.aufda.gov.phpfizer.com The drug is excreted unchanged via the kidneys. cancercareontario.cafda.gov.ph
Key Research Findings:
No Biotransformation: Zoledronic acid is not metabolized, and no metabolites are formed. cancercareontario.capfizer.com
No CYP450 Inhibition: It does not affect the activity of human CYP450 isoenzymes in vitro. nps.org.aufda.gov.ph
Low Likelihood of Interaction: Due to the lack of metabolism and CYP450 enzyme inhibition, clinically significant pharmacokinetic interactions with drugs that are substrates, inhibitors, or inducers of the CYP450 system are considered unlikely. nps.org.aunih.gov
This metabolic profile simplifies its use in patients who are often on multiple medications that are cleared through the hepatic CYP450 pathways.
Resistance Mechanisms to Zoledronic Acid Hydrate
Acquired Drug Resistance in Cancer Cells
Prolonged exposure of cancer cells to zoledronic acid can lead to the emergence of resistant clones through various molecular alterations. These changes often involve the modulation of drug transporters, apoptotic pathways, and the drug's primary molecular target.
The ATP-binding cassette (ABC) transporters are a family of transmembrane proteins that function as efflux pumps, actively transporting a wide variety of substrates, including drugs, out of the cell. oaepublish.com This efflux mechanism can reduce the intracellular concentration of therapeutic agents, thereby conferring drug resistance.
Recent studies have implicated the overexpression of certain ABC transporters in acquired resistance to zoledronic acid. Specifically, elevated levels of the breast cancer resistance protein (BCRP), also known as ABCG2, have been observed in zoledronic acid-resistant MCF-7 breast cancer cells. nih.govnih.gov In these resistant cells, BCRP was found to have an altered intracellular localization and an increased pumping activity, leading to a decrease in the accumulation of substrate drugs. nih.gov
Another ABC transporter, the lung resistance protein (LRP), has also been suggested to play a role in zoledronic acid resistance. nih.gov Overexpression of both BCRP and LRP was identified in zoledronic acid-resistant MCF-7 cells, indicating that multiple drug efflux pumps may contribute to the resistant phenotype. nih.gov The upregulation of BCRP in these resistant cells was also found to be associated with alterations in the NF-κB signaling pathway. nih.govnih.gov
| Transporter | Full Name | Role in Zoledronic Acid Resistance | Cancer Cell Line Studied |
|---|---|---|---|
| BCRP | Breast Cancer Resistance Protein (ABCG2) | Overexpression and increased efflux activity | MCF-7 (Breast Cancer) |
| LRP | Lung Resistance Protein | Potential involvement in resistance | MCF-7 (Breast Cancer) |
Zoledronic acid exerts part of its anticancer effects by inducing apoptosis, or programmed cell death, in tumor cells. nih.gov Consequently, alterations in the cellular machinery that regulates apoptosis can lead to drug resistance. The Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, are key regulators of this process.
Studies have shown that cancer cells with acquired resistance to zoledronic acid often exhibit a shift in the balance of these proteins, favoring cell survival. For instance, zoledronic acid-resistant DU145 prostate cancer cells were found to overexpress the anti-apoptotic protein Bcl-2. nih.govnih.gov This overexpression contributes to the resistance to both spontaneous and drug-induced apoptosis. nih.gov An increased Bcl-2/Bax expression ratio has been correlated with zoledronic acid resistance in MCF-7 breast cancer cells. nih.gov
Conversely, treatment of cancer stem cells with zoledronic acid has been shown to increase the expression of pro-apoptotic proteins such as Bax and Bad, while decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.gov This suggests that the sensitivity of cancer cells to zoledronic acid is, at least in part, dependent on their ability to undergo apoptosis, which is governed by the expression levels of these key regulatory proteins.
| Protein | Function | Alteration in Zoledronic Acid Resistance | Cancer Cell Line Studied |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Overexpression | DU145 (Prostate Cancer), MCF-7 (Breast Cancer) |
| Bax | Pro-apoptotic | Downregulation (inferred from increased Bcl-2/Bax ratio) | MCF-7 (Breast Cancer) |
The primary molecular target of nitrogen-containing bisphosphonates, including zoledronic acid, is the enzyme Farnesyl Diphosphate (B83284) Synthase (FPPS). patsnap.com This enzyme plays a crucial role in the mevalonate (B85504) pathway, which is essential for the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins. patsnap.com Inhibition of FPPS disrupts these cellular processes, leading to osteoclast apoptosis and anti-tumor effects. patsnap.com
A key mechanism of acquired resistance to zoledronic acid involves the upregulation of FPPS. nih.gov Osteosarcoma cells that have developed resistance to zoledronic acid exhibit higher levels of FPPS mRNA compared to their sensitive counterparts. nih.gov This overexpression of the drug's target enzyme likely allows the cells to overcome the inhibitory effects of zoledronic acid. The resistance mechanism appears to be related to the selection and expansion of cancer cell sub-clones that inherently express higher levels of FPPS. nih.gov
Furthermore, the sensitivity of cancer cells to zoledronic acid can be restored by silencing FPPS expression using siRNA, confirming the pivotal role of this enzyme in the resistance mechanism. nih.gov This suggests that the level of FPPS expression in tumor cells could be a determinant of their sensitivity to zoledronic acid.
Future Directions and Research Gaps in Zoledronic Acid Hydrate Studies
Further Elucidation of Molecular Mechanisms of Action
While the primary mechanism of Zoledronic acid is well-documented, the full spectrum of its molecular interactions is still being uncovered. The compound is known to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. patsnap.com This inhibition disrupts the prenylation of small GTPase signaling proteins, which is crucial for osteoclast function and survival, ultimately leading to apoptosis. drugbank.comresearchgate.net
However, emerging evidence suggests that Zoledronic acid's effects extend beyond osteoclasts. Studies have indicated direct anti-tumor effects, including the inhibition of cancer cell proliferation, invasion, and angiogenesis, as well as the induction of apoptosis. nih.gov For instance, research on breast cancer cells has shown that Zoledronic acid can down-regulate the phosphorylation of MAPK and AKT pathways, which are critical for cell proliferation. nih.gov The precise molecular pathways governing these non-osteoclast-mediated effects require further investigation to be fully understood.
Key areas for future research include:
Immune System Modulation: Investigating the interaction of Zoledronic acid with various immune cells, such as gamma-delta T cells, and its potential to enhance anti-tumor immunity.
Cytoskeletal Dynamics: Exploring the detailed effects on cytoskeletal components like fibronectin 1 (FN1) and actin, and how these alterations impact cell migration and invasion. nih.gov
Anti-Angiogenic Pathways: Further defining the mechanisms by which Zoledronic acid inhibits angiogenesis, including its influence on factors like transforming growth factor-β1 (TGF-β1) and thrombospondin 1 (THBS1). nih.gov
Long-term Safety and Efficacy in Specific Patient Populations
The long-term safety and efficacy of Zoledronic acid have been demonstrated in broad patient populations with conditions like metastatic breast cancer, multiple myeloma, and hormone-refractory prostate cancer. nih.govnih.govresearchgate.neth1.co Studies have shown its ability to reduce the risk of skeletal-related events (SREs) over extended periods, with some trials following patients for up to 25 months. nih.govnih.gov For instance, in patients with bone metastases from solid tumors, Zoledronic acid significantly delayed the median time to the first SRE and reduced the annual incidence of SREs compared to a placebo. nih.gov
Despite these findings, there are specific patient populations where more long-term data is needed. These include:
Pediatric Patients: The effects of Zoledronic acid on the developing skeleton are not fully understood, and long-term studies are crucial to establish its safety and efficacy in this population.
Patients with Renal Impairment: While guidelines exist for its use in patients with mild to moderate renal dysfunction, more research is needed to understand the long-term renal safety profile and to determine optimal dosing in this group. drugs.com
Elderly Patients: As the primary users of Zoledronic acid for osteoporosis, long-term data specifically focused on the geriatric population, considering comorbidities and polypharmacy, is essential.
A randomized extension study of the HORIZON-Pivotal Fracture Trial (PFT) investigated the effects of extending Zoledronic acid treatment from 6 to 9 years in postmenopausal women with osteoporosis. researchgate.net The results showed no significant difference in the change in total hip bone mineral density (BMD) between the two groups, suggesting that for some patients, a shorter duration of therapy may be sufficient. researchgate.net
Optimizing Treatment Regimens to Mitigate Resistance and Adverse Events
Current research is focused on optimizing Zoledronic acid treatment regimens to maximize efficacy while minimizing the risk of adverse events and potential resistance. Studies have explored the relationship between dose, administration frequency, and patient outcomes. nih.govnih.gov
One significant area of investigation is the potential for less frequent dosing. The OPTIMIZE-2 trial, a randomized clinical study, found that administering Zoledronic acid every 12 weeks was noninferior to the standard 4-week regimen in women with bone metastases from breast cancer who had already completed an initial period of more frequent treatment. psu.edu This finding suggests that a de-escalated dosing schedule could be a viable option, potentially reducing patient burden and healthcare costs without compromising efficacy. psu.edu
Future research should continue to explore:
Biomarker-Guided Therapy: Identifying and validating biomarkers that can predict patient response to Zoledronic acid and guide individualized dosing strategies.
Mechanisms of Resistance: Investigating the cellular and molecular mechanisms that may lead to diminished efficacy of Zoledronic acid over time in some patients.
Management of Acute Phase Reactions: Developing strategies to predict and mitigate acute phase reactions, such as fever and flu-like symptoms, which can occur after infusion.
Combination Therapies and Synergistic Effects
The potential for synergistic effects when combining Zoledronic acid with other anti-cancer agents is a promising area of research. Studies have shown that Zoledronic acid can enhance the cytotoxic effects of chemotherapy and radiation therapy. nih.gov
Research has demonstrated a synergistic interaction between Zoledronic acid and paclitaxel (B517696) in breast cancer cells, leading to increased apoptosis. nih.gov This effect was found to be sequence-dependent, with the greatest synergy observed when paclitaxel was administered before Zoledronic acid. nih.gov Similarly, combining Zoledronic acid with radiation has been shown to produce a greater than additive cytotoxic effect in prostate cancer and myeloma cell lines. nih.gov
Ongoing and future clinical trials are needed to evaluate the clinical benefits of these combinations in various cancer types, including osteosarcoma. mayo.edu Key research questions include determining the optimal timing, sequencing, and dosing of Zoledronic acid in combination with:
Chemotherapeutic agents
Targeted therapies
Immunotherapies
Anti-angiogenic agents
| Combination Agent | Cancer Type | Observed Effect | Reference |
|---|---|---|---|
| Paclitaxel | Breast Cancer | Increased apoptosis (sequence-dependent) | nih.gov |
| Radiation Therapy | Prostate Cancer, Myeloma | Enhanced in vitro cytotoxicity | nih.gov |
Investigation of Novel Formulations (e.g., Liposomal Zoledronic Acid)
To improve the therapeutic index of Zoledronic acid, researchers are investigating novel drug delivery systems. These new formulations aim to enhance drug targeting to bone and tumor sites, reduce systemic exposure, and potentially improve efficacy and safety.
One area of active research is the development of liposomal formulations of Zoledronic acid. Liposomes can encapsulate the drug, altering its pharmacokinetic profile and potentially increasing its accumulation in target tissues. Another approach involves loading Zoledronic acid onto nanoparticles, such as those composed of hyaluronic acid, polyethylene (B3416737) glycol, and nano-hydroxyapatite. nih.gov Studies on such nanoparticles for osteosarcoma have suggested they can specifically inhibit the proliferation of cancer cells. nih.gov
The development of an oral formulation of Zoledronic acid is also a significant area of interest, as it would offer a more convenient alternative to intravenous infusion. researchgate.net
Role in Other Bone and Cancer-Related Conditions
The therapeutic potential of Zoledronic acid may extend beyond its current approved indications. Its anti-inflammatory and anti-tumor properties suggest it could be beneficial in a wider range of diseases.
Research is exploring the use of Zoledronic acid in:
Adjuvant Breast Cancer Treatment: To prevent bone loss associated with aromatase inhibitor therapy. caresource.com
Prostate Cancer: To prevent bone loss in patients undergoing androgen deprivation therapy (ADT). caresource.com
Giant Cell Tumors of Bone (GCTB): As a local therapy, potentially loaded onto implants, to inhibit tumor progression. nih.gov
Osteoarthritis: Investigating its potential to modify disease progression by targeting subchondral bone remodeling.
Non-Metastatic Cancers: Exploring its role as an adjuvant therapy to prevent the development of bone metastases.
Further clinical trials are necessary to establish the efficacy and safety of Zoledronic acid in these and other potential new applications.
Q & A
Q. What are the key considerations for synthesizing zoledronic acid hydrate in laboratory settings?
Synthesis of this compound requires precise control of reaction conditions to ensure purity and yield. A validated method involves alkylating 1H-imidazole with ethyl 2-chloroacetate in room-temperature ionic liquids (e.g., [Bmim]BF₄) to form intermediate esters, followed by hydrolysis under reflux to yield the final product . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>99%) . Note that residual solvents from ionic liquids must be rigorously removed to avoid interference in pharmacological studies.
Q. How is this compound characterized for stability and purity in preclinical research?
Thermal analysis via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) is critical. DSC reveals melting points (193–204°C) and decomposition temperatures (~239°C), while TGA-MS identifies hydration states (mono-, sesqui-, or trihydrate) and quantifies water loss . Purity is assessed using HPLC with UV detection (λ = 220 nm) and mass spectrometry (MS) to confirm molecular weight (290.1 g/mol for monohydrate) . Discrepancies in reported melting points (e.g., 193–2040°C in some sources) likely arise from typographical errors or anhydrous forms .
Advanced Research Questions
Q. How does this compound induce apoptosis in hematopoietic cancer cells, and what methodological challenges arise in validating this mechanism?
Zoledronic acid inhibits farnesyl diphosphate synthase (FDPS) in the mevalonate pathway, blocking prenylation of GTPases like Rap1, which disrupts cell signaling and activates caspase-mediated apoptosis . Methodological challenges include:
- In vitro vs. in vivo models : Bone marrow stromal cells may sequester the drug, reducing bioavailability in co-culture systems .
- Dose optimization : IC₅₀ values vary (e.g., 40 µM in hFOB osteoblasts vs. sub-µM in myeloma cells), necessitating cell-specific titration .
- Biomarker validation : Use ELISA to quantify caspase-3/7 activity and Western blotting for unprenylated Rap1 .
Q. How can researchers reconcile discrepancies in pharmacokinetic data between plasma clearance and bone uptake?
Zoledronic acid exhibits rapid plasma clearance (t₁/₂ = 1–4 hours) but persists in bone for years due to hydroxyapatite binding . To resolve conflicting
Q. What experimental protocols mitigate risks when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, fire-resistant lab coats, and EN 166-certified goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid aerosol inhalation .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before autoclaving .
- Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent dust dispersion .
Q. How do researchers address conflicting data on zoledronic acid’s effects on osteoclast activity across in vitro and in vivo models?
Discrepancies arise due to:
- Model selection : In vitro osteoclasts derived from RAW 264.7 cells may lack physiological receptor expression compared to primary cells .
- Dosing frequency : Single doses in vitro vs. chronic exposure in vivo (e.g., ovariectomized rat models) yield divergent NTx (N-telopeptide) suppression profiles .
- Solution : Use micro-CT to quantify trabecular bone volume fraction (BV/TV) in vivo and TRAP staining for in vitro osteoclast counts .
Q. What advanced methodologies quantify zoledronic acid’s impact on bone remodeling biomarkers in longitudinal studies?
- Serum/urine markers : Electrochemiluminescence assays for C-telopeptide (CTx, 74% reduction post-dose) and bone alkaline phosphatase (BAP, +12%) .
- Microfluidics : Enables single-cell analysis of osteoclast resorption pits on synthetic hydroxyapatite substrates .
- Synchrotron radiation : Measures nanoscale changes in bone mineral density (BMD) at implantation sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
